2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a thiomorpholine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a thiomorpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; in the presence of a base and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- N-(4-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- N-(3-acetylphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H17N5O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21) |
InChI Key |
RTEWUKNMOYLQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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